molecular formula C12H13ClN2O2 B3003428 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide CAS No. 923678-66-4

3-[(chloroacetyl)amino]-N-cyclopropylbenzamide

Cat. No.: B3003428
CAS No.: 923678-66-4
M. Wt: 252.7
InChI Key: CYGNXVSSDGCYHR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that acyl chlorides, such as chloroacetyl chloride, react with primary amines . This suggests that the compound may target proteins or enzymes containing primary amine groups.

Mode of Action

The mode of action of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide likely involves a nucleophilic addition / elimination reaction between the acyl chloride (chloroacetyl) group and a primary amine on the target molecule . The first stage of the reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the primary amine. The second stage involves the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .

Biochemical Pathways

It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle . Therefore, it is plausible that this compound could affect these pathways by modifying the primary amines present in these intermediates.

Pharmacokinetics

The compound’s molecular weight of 2527 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Based on its potential mode of action, it could result in the modification of proteins or enzymes containing primary amine groups, potentially altering their function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has been shown to efficiently acetylate primary amines in a phosphate buffer, suggesting that the pH and ionic strength of the environment could influence its reactivity .

Preparation Methods

The synthesis of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide typically involves the chemoselective N-chloroacetylation of amino compounds. One method utilizes chloroacetyl chloride in phosphate buffer, allowing the reaction to proceed efficiently within 20 minutes . Another method involves the use of chloroacetic anhydride in aqueous conditions, which is a more environmentally friendly approach . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-[(chloroacetyl)amino]-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include chloroacetyl chloride, chloroacetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide include other chloroacetamides and N-chloroacetylated compounds. These compounds share the chloroacetyl functional group, which imparts similar reactivity and applications. this compound is unique due to its cyclopropylbenzamide structure, which may confer distinct properties and reactivity compared to other chloroacetamides .

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-7-11(16)14-10-3-1-2-8(6-10)12(17)15-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGNXVSSDGCYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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